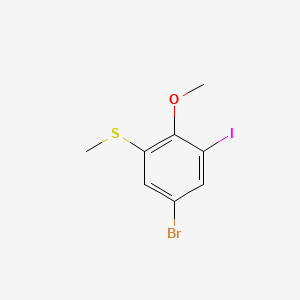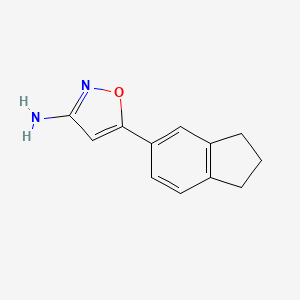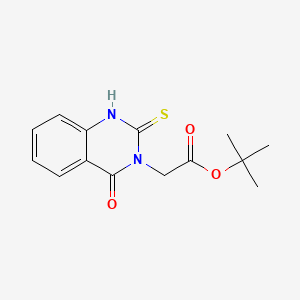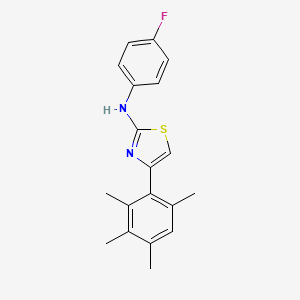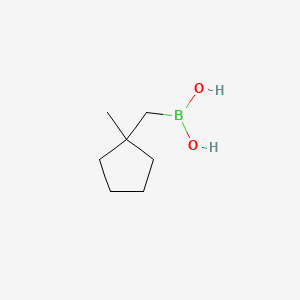
((1-Methylcyclopentyl)methyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1-Methylcyclopentyl)methyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-methylcyclopentylmethyl moiety Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Methylcyclopentyl)methyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 1-methylcyclopentene with a borane reagent, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This process yields the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid. The process is scalable and can be optimized for high yields and purity .
化学反应分析
Types of Reactions
((1-Methylcyclopentyl)methyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
Chemistry
In chemistry, ((1-Methylcyclopentyl)methyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids, including this compound, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases, making them valuable in drug discovery and development .
Industry
In industry, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to form reversible covalent bonds with diols and other functional groups .
作用机制
The mechanism of action of ((1-Methylcyclopentyl)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity. The compound’s ability to form stable complexes with biological molecules underlies its utility in medicinal chemistry .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Cyclobutylboronic acid
- Pinacol boronic esters
Uniqueness
((1-Methylcyclopentyl)methyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .
属性
分子式 |
C7H15BO2 |
|---|---|
分子量 |
142.01 g/mol |
IUPAC 名称 |
(1-methylcyclopentyl)methylboronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(6-8(9)10)4-2-3-5-7/h9-10H,2-6H2,1H3 |
InChI 键 |
YVEGNYLAHFZFTO-UHFFFAOYSA-N |
规范 SMILES |
B(CC1(CCCC1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



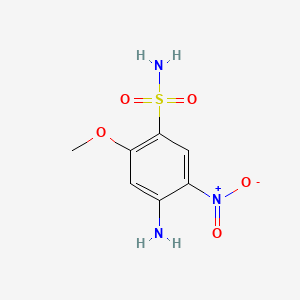

![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
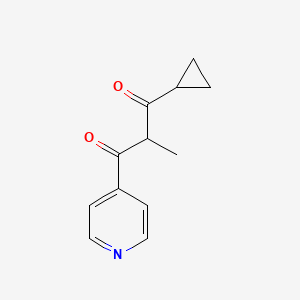

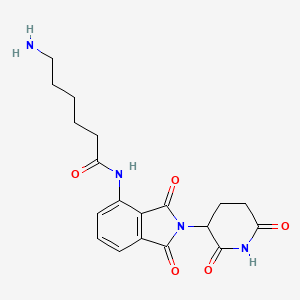
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)

